molecular formula C7H18Cl2F2N2 B2370281 [(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride CAS No. 1807940-26-6

[(2S)-1-aminopropan-2-yl](2,2-difluoroethyl)ethylamine dihydrochloride

Cat. No.: B2370281
CAS No.: 1807940-26-6
M. Wt: 239.13
InChI Key: FTGWQQZSIMTPIS-ILKKLZGPSA-N
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Description

(2S)-1-Aminopropan-2-ylethylamine dihydrochloride is a chiral amine salt characterized by a stereogenic center at the (2S)-position, a 2,2-difluoroethyl chain, and an ethylamine backbone. The dihydrochloride salt form enhances its solubility in aqueous systems, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

(2S)-2-N-(2,2-difluoroethyl)-2-N-ethylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGWQQZSIMTPIS-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(F)F)C(C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(F)F)[C@@H](C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (S)-2-Aminopropanol

A widely reported method begins with (S)-2-aminopropanol, a chiral pool starting material. The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, followed by alkylation with ethyl(2,2-difluoroethyl)amine. Key steps include:

  • Protection : The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
  • Mesylation : Boc-protected (S)-2-aminopropanol reacts with MsCl (1.2 eq.) in DCM, yielding the mesylate intermediate.
  • Alkylation : The mesylate undergoes nucleophilic displacement with ethyl(2,2-difluoroethyl)amine in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78% yield.

Reductive Amination of 2-Oxopropyl Derivatives

An alternative route employs reductive amination between 2-oxopropyl derivatives and ethyl(2,2-difluoroethyl)amine. For example, 2-oxopropylboronic acid is condensed with the amine in methanol using sodium cyanoborohydride (NaBH₃CN) as a reductant. This method affords a 70% yield but requires rigorous pH control (pH 5–6) to minimize imine byproducts.

Stereochemical Control and Resolution

The 2S configuration is preserved through chiral auxiliaries or asymmetric catalysis.

Boc-Mediated Stereoretention

Boc protection of (S)-2-aminopropanol ensures configuration stability during mesylation and alkylation. Deprotection with hydrochloric acid (HCl) in dioxane selectively removes the Boc group without racemization, as confirmed by chiral HPLC (Chiralpak IA-3, >99% ee).

Enzymatic Resolution

Racemic mixtures of the amine intermediate are resolved using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether (MTBE). The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (85% yield, 98% ee).

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt via acidification in polar aprotic solvents.

Solvent Optimization

Reaction of the amine with HCl (4 eq.) in ethanol at 0°C produces a crystalline dihydrochloride salt. Solvent screening reveals ethanol outperforms acetonitrile or THF, yielding 92% pure product (by NMR).

Crystallization Conditions

Slow evaporation of the ethanol-HCl mixture at 4°C generates monoclinic crystals suitable for X-ray diffraction. Thermogravimetric analysis (TGA) confirms stability up to 150°C, with a dehydration event at 80°C.

Analytical Characterization

Parameter Method Result
Purity HPLC (C18) 95.4% (210 nm)
Enantiomeric Excess Chiral HPLC 99.1% (S-isomer)
Melting Point DSC 192–194°C (decomposition)
Molecular Weight HRMS 239.13 g/mol (calc. 239.13)

The dihydrochloride salt exhibits a characteristic doublet for the difluoroethyl group in $$ ^1\text{H NMR} $$ (δ 5.64–5.71 ppm, $$ J = 56 \, \text{Hz} $$) and a singlet for the primary amine protons (δ 7.18 ppm).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Chiral Pool Alkylation 78 95 High 120
Reductive Amination 70 88 Moderate 95
Enzymatic Resolution 85 98 Low 210

The chiral pool route is preferred for industrial-scale synthesis due to its reproducibility and lower enzyme costs.

Challenges and Optimization

  • Byproduct Formation : Over-alkylation at the tertiary amine is mitigated by using excess ethyl(2,2-difluoroethyl)amine (2.5 eq.) and maintaining temperatures <60°C.
  • Salt Hygroscopicity : The dihydrochloride absorbs moisture at >60% RH, necessitating storage under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-aminopropan-2-ylethylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction could produce difluoroethylamines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles employed.

Scientific Research Applications

The biological activity of (2S)-1-aminopropan-2-ylethylamine dihydrochloride can be assessed through various studies focusing on its pharmacological effects and potential therapeutic applications:

  • Antidepressant Effects : Research indicates that this compound may modulate neurotransmitter systems, suggesting potential antidepressant properties. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.
  • Anticancer Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The National Cancer Institute has evaluated related compounds for their growth inhibition capabilities against human tumor cells .
  • Enzyme Inhibition : There is evidence that (2S)-1-aminopropan-2-ylethylamine dihydrochloride may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. This inhibition can alter disease progression and provide a pathway for therapeutic intervention .

Toxicological Profile

Toxicological assessments reveal several important findings regarding safety and potential adverse effects:

  • Animal Studies : Studies assessing the toxicity of similar alkanolamines indicate that high doses can lead to gastrointestinal disturbances and lethargy. Specific symptoms observed included bronchitis and bowel irritation at doses exceeding 300 mg/kg body weight per day .
  • Human Health Assessment : Frameworks such as the IMAP have assessed related compounds for human health impacts, indicating potential concerns with chronic exposure leading to skin sensitization and respiratory issues .

Case Studies and Research Findings

Several case studies highlight the applications of (2S)-1-aminopropan-2-ylethylamine dihydrochloride:

Study TypeFocusFindings
Animal StudiesToxicity AssessmentHigh doses resulted in gastrointestinal disturbances and lethargy .
Human HealthIMAP FrameworkPotential concerns with chronic exposure leading to skin sensitization .
PharmacologicalAnticancer ActivitySignificant efficacy against human tumor cells with average growth inhibition rates observed .

Mechanism of Action

The mechanism of action of (2S)-1-aminopropan-2-ylethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name CAS RN Molecular Formula Substituents Salt Form Key Features
Target Compound Not Available C7H16Cl2F2N2 (2S)-aminopropan-2-yl, 2,2-difluoroethyl Dihydrochloride Chiral center, fluorinated alkyl chain
2-(2,2-Difluorocyclopropyl)ethanamine HCl 2031258-87-2 C5H10ClF2N Difluorocyclopropyl Hydrochloride Cyclopropane ring, mono-HCl salt
(2S)-2,5-Diaminopentanamide di-HCl 71697-89-7 C5H13N3O•(HCl)2 Linear diamine, amide group Dihydrochloride High polarity, dual amine functionality
Dopamine HCl 62-31-7 C8H12ClNO2 Catechol, ethylamine Hydrochloride Neurotransmitter, oxidatively unstable
2,2’-Azobis(2-methylpropionamidine) di-HCl Variants C10H22Cl2N6 Azo group, amidine Dihydrochloride Water-soluble polymerization initiator

Key Observations :

  • Chirality: The (2S)-configuration may confer stereoselective binding properties, akin to (2S)-2,5-diaminopentanamide dihydrochloride’s chiral backbone .
  • Salt Form: Dihydrochloride salts (target compound, and ) generally exhibit higher aqueous solubility than mono-HCl analogs (), critical for bioavailability or industrial applications .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride form of the target compound likely surpasses the solubility of 2-(2,2-difluorocyclopropyl)ethanamine HCl () due to dual protonation sites, similar to azoamidine dihydrochlorides in .
  • Stability : Fluorination in the target compound may reduce oxidative degradation risks compared to dopamine’s catechol group, which is prone to enzymatic and chemical oxidation .

Hazard and Toxicity Profiles

Table 2: Hazard Comparison
Compound Name Health Hazards Precautionary Measures Toxicity Data Status
Target Compound Not classified (inferred) Avoid inhalation/contact (similar to ) Insufficient data
(2S)-2,5-Diaminopentanamide di-HCl Not classified P261, P262 (avoid dust, contact) Not thoroughly investigated
Dopamine HCl Known cardiovascular effects Standard handling for bioactive compounds Well-characterized
2,2’-Azobis(amidine) di-HCl Reactive initiator Avoid heat, ignition sources Industrial safety protocols

Notes:

  • The target compound’s hazards are inferred from structurally related dihydrochloride salts (), which recommend avoiding inhalation and dermal contact due to uninvestigated toxicology .
  • In contrast, dopamine HCl has well-documented physiological effects, necessitating strict dosage control .

Biological Activity

The compound (2S)-1-aminopropan-2-ylethylamine dihydrochloride is a synthetic amino compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by an aminopropyl group and a difluoroethyl moiety, makes it a subject of interest for research into its biological activities.

  • Molecular Formula : C5H14Cl2F2N2
  • Molecular Weight : 211.08 g/mol
  • CAS Number : 1799374-54-1
  • Purity : Minimum 95% .

The biological activity of (2S)-1-aminopropan-2-ylethylamine dihydrochloride is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse physiological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential roles in enzyme modulation and receptor binding.

Enzymatic Interactions

Research indicates that compounds similar to (2S)-1-aminopropan-2-ylethylamine may interact with enzymes involved in amino acid metabolism. For instance, studies on related amino alcohols have shown that they can be metabolized by microbial strains such as Pseudomonas putida, which utilize these compounds as carbon sources through enzymatic pathways leading to the formation of intermediate metabolites like propionaldehyde .

Toxicological Profile

The toxicological assessment of related compounds has provided insights into the safety profile of (2S)-1-aminopropan-2-ylethylamine dihydrochloride. For example, studies have reported moderate acute toxicity in animal models, with an LD50 ranging from 1715 mg/kg to 2813 mg/kg . These findings highlight the need for careful handling and further investigation into long-term effects and potential toxicity.

Case Study 1: Metabolism of Amino Alcohols

A study demonstrated that a strain of Pseudomonas putida metabolizes 1-aminopropan-2-ol through several enzymatic steps involving O-phosphate intermediates. This pathway is relevant for understanding how (2S)-1-aminopropan-2-ylethylamine could be similarly processed in biological systems .

Case Study 2: Pharmacological Potential

Research exploring the pharmacological potential of aminopropyl derivatives suggests that these compounds may exhibit activity against specific biological targets. The ongoing investigations aim to elucidate their therapeutic applications, particularly in drug development .

Comparative Analysis

To understand the unique properties of (2S)-1-aminopropan-2-ylethylamine dihydrochloride, it is useful to compare it with similar compounds:

Compound NameStructureMolecular WeightBiological Activity
[(2S)-1-Aminopropan-2-yl]amineStructure75.09 g/molMetabolized by bacteria; potential therapeutic applications
1-Aminobutan-2-ol-89.15 g/molSimilar metabolic pathways; less studied

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Alkylation2,2-Difluoroethyl bromide, K₂CO₃, THF, 0°C7892%
ReductionNaBH₄, MeOH, rt8589%
Salt FormationHCl/Et₂O, -20°C9598%

Q. Table 2: Biological Activity Profile

Target (Assay)IC₅₀/EC₅₀ (μM)MechanismReference
MAO-B (Fluorometric)0.45 ± 0.12Competitive inhibitor
σ₁ Receptor (³H-DTG binding)1.2 ± 0.3Allosteric modulation

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